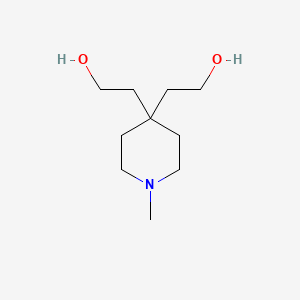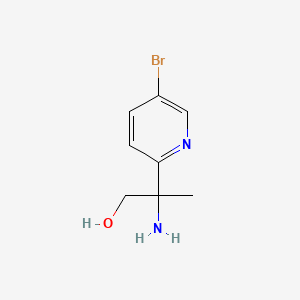![molecular formula C20H26BrN3OSSi B15279132 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that features a triazolopyridine core with various substituents, including a bromine atom, a tert-butyldimethylsilyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) can be employed.
Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.
Protection with tert-Butyldimethylsilyl Group: This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolopyridine core and the various substituents can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexyloxy-tert-butyldimethylsilane: Shares the tert-butyldimethylsilyl group and bromine atom but differs in the core structure.
tert-Butyl bromoacetate: Contains the tert-butyl and bromine functionalities but lacks the triazolopyridine core.
Uniqueness
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a triazolopyridine core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H26BrN3OSSi |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H26BrN3OSSi/c1-20(2,3)27(4,5)25-12-13-26-17-9-7-6-8-16(17)19-23-22-18-11-10-15(21)14-24(18)19/h6-11,14H,12-13H2,1-5H3 |
Clé InChI |
OLKHGMWEDYZPNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



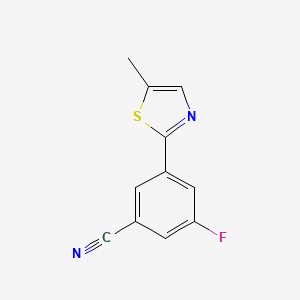

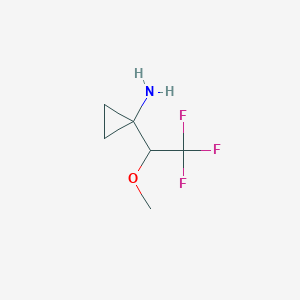
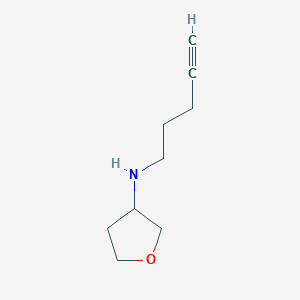
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)

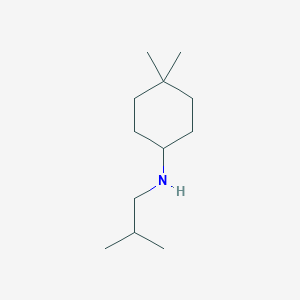
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)

